MgBr2(OEt)2 acts as a mild Lewis acid catalyst in organic synthesis reactions. It facilitates bond formation and rearrangement by accepting electron pairs from reactants. A specific example is its role in the chemoselective deprotection of p-methoxybenzyl (PMB) ethers, a reaction crucial for the controlled removal of protecting groups in organic molecules .
MgBr2(OEt)2 can promote Diels-Alder reactions, a cycloaddition reaction between a diene and a dienophile. The Lewis acidity of MgBr2(OEt)2 activates the dienophile, enhancing reaction efficiency and stereoselectivity, particularly for reactions involving homochiral 2-sulfinylmaleates .
MgBr2(OEt)2 plays a role in the synthesis of silicon-containing azole derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry .
Magnesium bromide ethyl etherate is a chemical compound with the molecular formula and a molecular weight of 258.23 g/mol. It appears as an off-white to beige powder and is primarily used in laboratory settings. The compound is classified under the Chemical Abstracts Service with the number 29858-07-9 and is recognized for its complexometric titration properties, where magnesium content typically ranges from 9.3% to 9.6% .
This compound is a coordination complex formed by magnesium bromide and diethyl ether, making it notable for its solubility characteristics, which are influenced by the presence of the ether molecule. It has applications in various chemical syntheses and reactions due to its ability to act as a Lewis acid.
Magnesium bromide ethyl etherate is a corrosive and irritant compound. It reacts violently with water to release hydrogen bromide gas, which is toxic and irritating to the respiratory system. Here are some safety concerns:
Magnesium bromide ethyl etherate can be synthesized through several methods:
These methods typically require careful control of temperature and concentration to ensure high purity and yield.
Magnesium bromide ethyl etherate has several applications:
Interaction studies involving magnesium bromide ethyl etherate primarily focus on its reactivity with other chemical species rather than biological interactions. Its role as a Lewis acid allows it to interact effectively with nucleophiles, facilitating various organic reactions.
Studies examining its behavior in different solvent systems or under varying environmental conditions could provide insights into its stability and reactivity patterns.
Several compounds share similarities with magnesium bromide ethyl etherate due to their structural or functional characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Magnesium chloride diethyl etherate | Less reactive than magnesium bromide ethyl etherate | |
Lithium bromide diethyl etherate | Exhibits different solubility properties | |
Calcium bromide diethyl etherate | Larger cation size affects reactivity |
Magnesium bromide ethyl etherate stands out due to its specific application in Grignard reactions and its unique complexation abilities compared to these similar compounds.
Magnesium bromide ethyl etherate exhibits distinct thermal stability characteristics that differentiate it significantly from its anhydrous counterpart. The compound demonstrates stability under ambient conditions when maintained in an anhydrous environment, with its crystalline structure remaining intact at temperatures below 25°C [1] [2]. However, thermal decomposition begins to manifest at elevated temperatures, with the initial phase transition occurring around 35°C, which corresponds to its flash point [3] [4].
The thermal decomposition pathway of magnesium bromide ethyl etherate follows a sequential pattern. At temperatures between 25-50°C, the compound exhibits gradual ether volatilization while maintaining structural integrity [5]. As temperature increases to the 50-100°C range, visible ether evolution becomes apparent, leading to the formation of intermediate phases [1]. Beyond 100°C, substantial ether loss occurs, resulting in the progressive conversion to anhydrous magnesium bromide [6].
Phase behavior studies reveal that magnesium bromide ethyl etherate undergoes a complex transition sequence. The initial phase involves the loss of coordinated diethyl ether molecules, which occurs preferentially at temperatures above the flash point [2] [5]. This process is accompanied by structural reorganization, ultimately yielding anhydrous magnesium bromide as the primary solid phase at temperatures exceeding 150°C [7].
Historical research by Rowley demonstrated that magnesium bromide forms multiple etherates with distinct transition temperatures [8] [9]. The trietherate remains stable to approximately 12.5°C, transitioning to a dietherate phase, which subsequently converts to a monoetherate at approximately 22.6°C [8]. These findings establish the thermodynamic basis for understanding the phase behavior of magnesium bromide ethyl etherate complexes.
The solubility characteristics of magnesium bromide ethyl etherate demonstrate remarkable specificity for ethereal solvents, reflecting the coordination chemistry of the magnesium center. In diethyl ether, the compound exhibits exceptional solubility, forming clear solutions that maintain stability under anhydrous conditions [10] [11]. This enhanced solubility arises from the pre-existing ether coordination, which facilitates dissolution through similar intermolecular interactions [11].
Comparative solubility studies indicate that magnesium bromide ethyl etherate displays preferential solubility in coordinating solvents. Tetrahydrofuran serves as an excellent solvent, with the compound achieving complete miscibility [12] [13]. This enhanced compatibility stems from the stronger coordinating ability of tetrahydrofuran compared to diethyl ether, leading to potential ligand exchange reactions that maintain the solvated magnesium species [14].
The solubility profile in protic solvents reveals a fundamentally different behavior pattern. In methanol and ethanol, magnesium bromide ethyl etherate undergoes rapid decomposition rather than simple dissolution [12] [13]. This decomposition results from the nucleophilic attack of alcohol molecules on the magnesium-ether coordination bonds, leading to the formation of magnesium bromide and free diethyl ether .
Non-coordinating solvents present significant solubility limitations. In toluene, the compound demonstrates restricted solubility, while in hexane, it remains essentially insoluble [16]. These observations reflect the requirement for solvent molecules capable of coordinating with the magnesium center to achieve dissolution [11].
Quantitative solubility measurements demonstrate that magnesium bromide ethyl etherate achieves concentrations exceeding 2.6 M in diethyl ether solutions [17] [18]. This high solubility contrasts markedly with anhydrous magnesium bromide, which requires the formation of etherate complexes to achieve comparable dissolution levels [10] [6].
Infrared spectroscopic analysis of magnesium bromide ethyl etherate reveals characteristic absorption bands that confirm the coordination structure and molecular composition. The carbon-oxygen stretching vibrations appear in the 1050-1150 cm⁻¹ region, indicating the presence of ether linkages within the coordination sphere [19] [20]. These frequencies demonstrate slight shifts compared to free diethyl ether, confirming the coordination interaction with the magnesium center [21] [22].
The carbon-hydrogen stretching region exhibits multiple bands between 2800-3000 cm⁻¹, corresponding to the alkyl groups of the coordinated diethyl ether molecules [19] [20]. The magnesium-oxygen coordination manifests as absorption bands in the 400-500 cm⁻¹ region, while magnesium-bromide stretching vibrations appear at lower frequencies between 200-300 cm⁻¹ [21] [22].
Nuclear magnetic resonance spectroscopy provides detailed structural information regarding the coordinated ether molecules. Proton NMR spectra reveal characteristic signals for the ethyl groups, with methylene protons appearing at approximately 3.7 ppm and methyl protons at 1.2 ppm [23] [24]. The chemical shifts demonstrate coordination-induced modifications compared to free diethyl ether, indicating the electronic environment changes upon complexation [25] [26].
Carbon-13 NMR spectroscopy confirms the presence of two distinct carbon environments corresponding to the methyl and methylene carbons of the coordinated ether [26] [27]. The methylene carbons appear at approximately 65 ppm, while methyl carbons resonate at 15 ppm [23] [24]. Temperature-dependent NMR studies reveal exchange processes between coordinated and free ether molecules in solution [14].
X-ray photoelectron spectroscopy analysis provides surface composition information and electronic structure details. The bromine 3d binding energy appears at 68-70 eV, consistent with bromide ions in the magnesium bromide structure [28] . The magnesium 2s and 2p signals confirm the presence of magnesium in the expected oxidation state, with binding energies characteristic of magnesium bromide coordination compounds [28] [30].
XPS depth profiling studies reveal the homogeneous distribution of elements throughout the sample, confirming the uniform composition of the etherate complex [28]. The oxygen 1s signal provides evidence for the coordinated ether oxygen atoms, appearing at binding energies consistent with metal-oxygen coordination bonds [30].
Magnesium bromide ethyl etherate exhibits pronounced hygroscopic behavior and significant reactivity toward atmospheric moisture. Under dry atmospheric conditions with humidity levels below 1%, the compound demonstrates relatively slow hydrolysis rates, maintaining structural integrity for extended periods [1] [5]. However, as humidity levels increase, the reaction rate accelerates dramatically, leading to progressive decomposition [2] [31].
At moderate humidity levels ranging from 20-50%, magnesium bromide ethyl etherate undergoes partial hydrolysis, resulting in the formation of hydrated magnesium bromide species and free diethyl ether [12] [13]. This process manifests as a gradual change in the physical appearance of the compound, often accompanied by the development of a viscous or oily texture .
High humidity environments exceeding 70% relative humidity trigger extensive hydrolysis reactions [1] . Under these conditions, the coordinated diethyl ether molecules are displaced by water molecules, leading to the formation of magnesium bromide hexahydrate and the release of diethyl ether vapor [7] . This reaction proceeds according to the stoichiometry: MgBr₂·O(C₂H₅)₂ + 6H₂O → MgBr₂·6H₂O + (C₂H₅)₂O [31].
Direct contact with water results in immediate and vigorous hydrolysis [12] [13] . The reaction is highly exothermic and may generate sufficient heat to cause the evolution of diethyl ether vapor [32] [33]. This rapid decomposition necessitates careful handling procedures and appropriate storage conditions to prevent accidental water exposure [2] [5].
Atmospheric reactivity studies reveal that magnesium bromide ethyl etherate demonstrates limited reactivity toward oxygen under normal conditions [2]. However, prolonged exposure to air may result in surface oxidation, particularly in the presence of moisture [1]. The compound remains stable in inert atmospheres such as nitrogen or argon, confirming that moisture rather than oxygen serves as the primary degradation pathway [5] [13].
The practical implications of this hygroscopic behavior require strict moisture control during storage and handling. Recommended storage conditions include maintenance in sealed containers under inert atmosphere with the use of appropriate desiccants [2] [12] [13]. Laboratory manipulations should be conducted using standard Schlenk techniques or glove box environments to prevent moisture contamination [5].
The comparative analysis between magnesium bromide ethyl etherate and anhydrous magnesium bromide reveals fundamental differences in physicochemical properties that arise from the presence of coordinated diethyl ether molecules. The molecular weight difference of 74.13 g/mol reflects the incorporation of one diethyl ether molecule per magnesium bromide unit, resulting in significantly altered physical and chemical characteristics [34] [7].
Thermal properties demonstrate marked contrasts between the two compounds. While anhydrous magnesium bromide exhibits a melting point of 711°C, magnesium bromide ethyl etherate begins decomposition at much lower temperatures due to ether volatilization [7]. The flash point of 35°C for the etherate compound introduces flammability concerns absent in the anhydrous form [3] [4].
Solubility characteristics represent perhaps the most significant differentiation between these compounds. Anhydrous magnesium bromide demonstrates limited solubility in organic solvents, requiring the formation of coordination complexes to achieve dissolution [10] [7]. In contrast, magnesium bromide ethyl etherate readily dissolves in ethereal solvents due to pre-existing coordination, achieving concentrations exceeding 2.6 M in diethyl ether [17] [18].
The hygroscopic behavior differs substantially between the two forms. Anhydrous magnesium bromide absorbs moisture from the atmosphere to form stable hydrates, particularly the hexahydrate [7]. Magnesium bromide ethyl etherate, however, undergoes decomposition upon moisture exposure, releasing the coordinated ether and forming hydrated magnesium bromide species [12] .
Density measurements reveal that anhydrous magnesium bromide possesses a significantly higher density of 3.72 g/mL compared to the etherate form [7]. This difference reflects the incorporation of the less dense organic ether component and the resulting changes in crystal packing efficiency [35].
Spectroscopic analysis provides clear differentiation between the compounds. The etherate form exhibits characteristic ether-related absorption bands in infrared spectroscopy that are absent in the anhydrous compound [19] [21]. NMR spectroscopy of the etherate reveals distinct signals for the coordinated ethyl groups, providing unambiguous identification [23] [25].
Chemical reactivity patterns demonstrate enhanced Lewis acidity for magnesium bromide ethyl etherate compared to the anhydrous form [11]. This increased reactivity stems from the coordination of ether molecules, which modifies the electronic environment around the magnesium center and enhances its electrophilic character [37]. The enhanced solubility in organic solvents facilitates its use as a Lewis acid catalyst in various organic transformations [38] [12].